3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol
Description
3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol (CAS: 522608-86-2) is a bicyclic amine alcohol with a benzyl group at position 3 and a methyl group at position 8. Its molecular formula is C₁₄H₁₉NO (inferred from structurally similar compounds in and ), with a molecular weight of 217.31 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, as demonstrated in , where it undergoes reactions with chloropyrazine to form novel sulfonamide derivatives . Its stereochemistry (endo/exo configuration) and substituent positioning significantly influence its physicochemical and biological properties.
Properties
IUPAC Name |
3-benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-15(17)13-7-8-14(15)11-16(10-13)9-12-5-3-2-4-6-12/h2-6,13-14,17H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGRGNINMVLGBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1CN(C2)CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of stereoselective synthesis and the use of efficient catalytic systems are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the biological activities of tropane alkaloids.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to interact with various receptors and enzymes, potentially modulating their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
The following table highlights key structural analogues and their differences:
Key Observations :
- Positional Isomerism: The benzyl and hydroxyl group positions differentiate this compound from 8-benzyl-8-azabicyclo[3.2.1]octan-3-ol (CAS: 3804-68-0).
- Steric and Stereochemical Considerations : The endo configuration in this compound () contrasts with exo variants, affecting conformational stability and synthetic isomerization processes (e.g., aluminum-mediated isomerization in ) .
Biological Activity
3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol is a compound belonging to the tropane alkaloid family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of relevant literature.
The molecular formula of this compound is C15H21NO, with a molecular weight of 231.33 g/mol. The compound features a bicyclic structure that is characteristic of tropane alkaloids, which allows it to interact with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H21NO |
| Molecular Weight | 231.33 g/mol |
| CAS Number | 1331846-58-2 |
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes due to the presence of the nitrogen atom in its structure. This allows for modulation of various signaling pathways, potentially influencing physiological responses such as neurotransmission and muscle contraction.
Pharmacological Effects
Research indicates that compounds related to this compound exhibit a range of pharmacological effects, including:
- Antiviral Activity : Some derivatives have shown antiviral properties against viruses such as coxsackievirus B and enteroviruses, suggesting potential therapeutic applications in infectious diseases .
- Cytotoxicity : Studies have demonstrated selective cytotoxicity towards tumor cells, indicating that this compound may serve as a lead in cancer therapy development .
- Neurological Effects : The structure's similarity to known neuroactive compounds suggests potential use in treating neurological disorders by modulating neurotransmitter systems.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antiviral Studies : A study examining sulfonamide derivatives indicated that related bicyclic amines exhibited significant antiviral activity, with IC50 values demonstrating effective inhibition against various viruses . This suggests that this compound could similarly possess antiviral properties.
- Cytotoxicity Research : Research on 8-methyl derivatives has highlighted their preferential toxicity towards malignant cells compared to normal cells, emphasizing their potential as anticancer agents . This aligns with findings that suggest similar structural compounds can induce cell death in cancerous tissues.
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol?
Radical cyclization using n-tributyltin hydride and AIBN in toluene has been reported for structurally related 3-azabicyclo[3.2.1]octane derivatives, achieving high diastereocontrol (>99%) . Alternative routes include functionalization of preformed bicyclic cores, such as introducing benzyl and methyl groups via nucleophilic substitution or reductive amination, though specific conditions for this compound require optimization based on steric and electronic factors .
Q. How is the structural identity of this compound verified in synthetic workflows?
X-ray crystallography is critical for resolving stereochemical ambiguities in bicyclic systems, as demonstrated for analogs like (2R)-8-benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one . Complementary techniques include H/C NMR to assign substituent positions and high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Q. What safety protocols are recommended for handling this compound?
Based on structurally similar azabicyclo derivatives, this compound likely poses risks of skin/eye irritation (GHS Category 2/2A). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. No specific flammability data exist, but assume incompatibility with strong oxidizers .
Advanced Research Questions
Q. How does stereochemistry influence its pharmacological activity at neurotransmitter transporters?
Rigid 3-azabicyclo[3.2.1]octane scaffolds exhibit stereoselective binding to dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. For example, substituent orientation (e.g., endo vs. exo) on the bicyclic core modulates affinity by >10-fold at DAT, as shown for 8-substituted derivatives . Computational docking (e.g., AutoDock Vina) can predict binding poses in silico, correlating with in vitro uptake inhibition assays .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?
Discrepancies in SAR often arise from assay variability (e.g., cell lines, radioligands) or impurities in stereoisomeric mixtures. To resolve conflicts:
Q. Can computational models predict its metabolic stability or toxicity?
Yes. Tools like SwissADME estimate logP (experimental ~2.1) and topological polar surface area (23.5 Ų), suggesting moderate blood-brain barrier permeability . For toxicity, Derek Nexus flags potential hepatotoxicity from the tertiary amine moiety, requiring in vitro cytochrome P450 inhibition assays for validation .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Key bottlenecks include:
- Low yields in radical cyclization steps due to competing side reactions (e.g., premature radical quenching). Optimize initiator (AIBN) concentration and reaction temperature .
- Difficulty in removing trace metal catalysts (e.g., tin residues). Implement chelating resins or aqueous workups .
- Stereochemical drift during scale-up. Use chiral auxiliaries or asymmetric catalysis to preserve enantiopurity .
Methodological Notes
- Stereochemical Analysis : Use NOESY NMR to assign relative configurations and compare with Cambridge Structural Database entries for analogous bicyclic systems .
- Pharmacological Profiling : Employ tritiated ligands (e.g., H-WIN 35,428 for DAT) in competitive binding assays, ensuring ≤1% DMSO to avoid solvent artifacts .
- Data Reproducibility : Report synthetic yields with purity-adjusted values (e.g., HPLC >95%) and provide raw spectral data in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
